

An In-depth Technical Guide to 4-Hydroxymethylthiazole: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxymethylthiazole**

Cat. No.: **B1350391**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of **4-Hydroxymethylthiazole**. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed resource for laboratory and research applications.

Chemical Properties and Structure

4-Hydroxymethylthiazole is a heterocyclic organic compound containing a thiazole ring substituted with a hydroxymethyl group. It is primarily utilized as a key intermediate in the synthesis of various pharmaceutical compounds.[\[1\]](#)

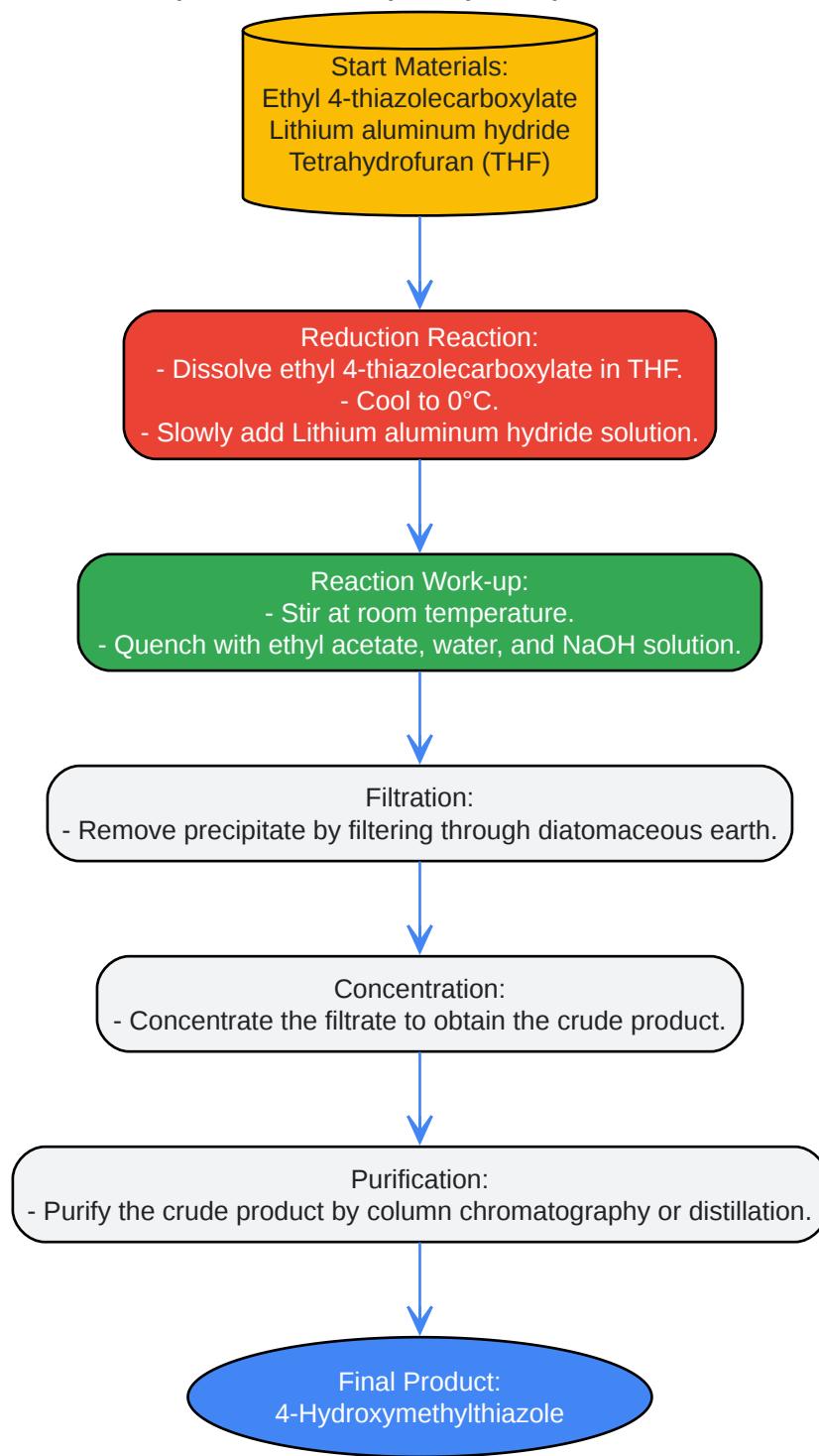
Structural Information

The structural details of **4-Hydroxymethylthiazole** are fundamental for understanding its reactivity and for its characterization.

Identifier	Value
IUPAC Name	(1,3-Thiazol-4-yl)methanol ^[2]
CAS Number	7036-04-6
Molecular Formula	C ₄ H ₅ NOS ^{[3][4][5]}
SMILES	OCc1cschn1 ^[4]
InChI	1S/C4H5NOS/c6-1-4-2-7-3-5-4/h2-3,6H,1H2 ^[2]
InChI Key	WQVOUANKVCYEIQ-UHFFFAOYSA-N ^[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-Hydroxymethylthiazole**.


Property	Value
Molecular Weight	115.15 g/mol ^{[4][5]}
Appearance	Off-yellow oily liquid ^[1]
Melting Point	112-114 °C (solvent: ethyl ether, ethanol) ^[1]
Boiling Point	85-90 °C at 0.5 mmHg ^[1]
Density	1.339 g/cm ³ (predicted) ^[1]
pKa	13.21 (predicted) ^[1]
Storage Temperature	2-8°C, sealed in dry conditions ^{[1][2]}

Synthesis of 4-Hydroxymethylthiazole

The primary route for the synthesis of **4-Hydroxymethylthiazole** is the reduction of an ethyl 4-thiazolecarboxylate.

Synthesis Workflow Diagram

Synthesis of 4-Hydroxymethylthiazole

[Click to download full resolution via product page](#)A flowchart illustrating the synthesis of **4-Hydroxymethylthiazole**.

Detailed Experimental Protocol

The following protocol is a general procedure for the synthesis of **4-Hydroxymethylthiazole** from ethyl 4-thiazolecarboxylate.[\[1\]](#)

Materials:

- Ethyl 4-thiazolecarboxylate
- Lithium aluminum hydride (LiAlH₄) (1M solution in THF)
- Tetrahydrofuran (THF), anhydrous
- Ethyl acetate
- Sodium hydroxide (NaOH) solution (2M)
- Water
- Diatomaceous earth

Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve ethyl 4-thiazolecarboxylate (1 equivalent) in anhydrous THF.
- Cool the stirred solution to 0°C in an ice bath.
- Slowly add a 1M solution of lithium aluminum hydride in THF (1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
- Carefully quench the reaction by the sequential addition of ethyl acetate, water, and a 2M sodium hydroxide solution.
- Filter the resulting precipitate through a pad of diatomaceous earth.
- Concentrate the filtrate under reduced pressure to yield crude **4-Hydroxymethylthiazole**.

Purification and Characterization

Purification

The crude **4-Hydroxymethylthiazole** can be purified using standard laboratory techniques. Column chromatography using a silica gel stationary phase and an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a common method. Alternatively, fractional distillation under reduced pressure can be employed for purification.

Analytical Characterization

The structure and purity of **4-Hydroxymethylthiazole** are confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiazole ring and the hydroxymethyl group. The methylene protons (-CH₂OH) would likely appear as a singlet, and the protons on the thiazole ring would appear as distinct singlets in the aromatic region. For example, a published spectrum for a similar compound showed signals at δ 4.12 (s, 2H), 7.47 (s, 1H), and 9.03 (s, 1H) in DMSO-d₆.^[1]
- ^{13}C NMR: The carbon NMR spectrum would show distinct peaks for the carbon atoms of the thiazole ring and the hydroxymethyl group.

Infrared (IR) Spectroscopy: The IR spectrum of **4-Hydroxymethylthiazole** would exhibit characteristic absorption bands for the functional groups present. A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. C-H stretching vibrations of the thiazole ring would appear around 3100-3000 cm⁻¹. The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1600-1400 cm⁻¹ region.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of **4-Hydroxymethylthiazole** (115.15 g/mol).

Biological Activity

While **4-Hydroxymethylthiazole** itself is primarily a synthetic intermediate, the thiazole moiety is a well-known pharmacophore present in numerous biologically active compounds. Thiazole derivatives have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Some thiazole analogs have been shown to act as inhibitors of enzymes such as VEGFR-2 and to interfere with processes like tubulin polymerization. However, specific biological activities or involvement in signaling pathways for **4-Hydroxymethylthiazole** have not been extensively documented in the reviewed literature. Its primary role remains as a building block for the synthesis of more complex, biologically active molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxymethylthiazole: Chemical Properties and Structure]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1350391#4-hydroxymethylthiazole-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com